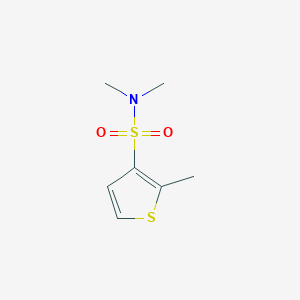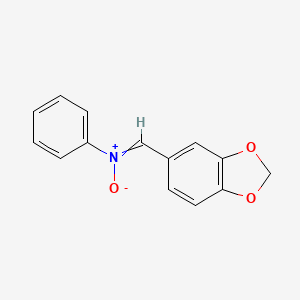
1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-1,3-Benzodioxol-5-yl)-N-Phenylmethaniminoxid ist eine organische Verbindung, die einen Benzodioxolring aufweist, der mit einer Phenylmethaniminoxidgruppe verbunden ist.
Vorbereitungsmethoden
Die Synthese von 1-(2H-1,3-Benzodioxol-5-yl)-N-Phenylmethaniminoxid umfasst typischerweise die folgenden Schritte:
Bildung des Benzodioxolrings: Der Benzodioxolring kann durch die Cyclisierung von Brenzkatechin mit Formaldehyd synthetisiert werden.
Einführung der Phenylmethanimingruppe: Die Phenylmethanimingruppe wird durch eine Kondensationsreaktion zwischen Anilin und Formaldehyd eingeführt.
Oxidation: Der letzte Schritt umfasst die Oxidation der Phenylmethanimingruppe zur Bildung des Methaniminoxids.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte für höhere Ausbeuten und Reinheit beinhalten, wobei häufig Katalysatoren und kontrollierte Reaktionsbedingungen eingesetzt werden.
Chemische Reaktionsanalyse
1-(2H-1,3-Benzodioxol-5-yl)-N-Phenylmethaniminoxid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann weiter oxidiert werden, um komplexere Oxide zu bilden.
Reduktion: Reduktionsreaktionen können das Methaniminoxid zurück in das entsprechende Amin umwandeln.
Substitution: Der Benzodioxolring kann elektrophilen Substitutionsreaktionen unterliegen, wie z. B. Nitrierung oder Halogenierung.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Salpetersäure.
Wissenschaftliche Forschungsanwendungen
1-(2H-1,3-Benzodioxol-5-yl)-N-Phenylmethaniminoxid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Diese Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Es laufen Forschungen, um das Potenzial als therapeutisches Mittel zu erforschen.
Industrie: Es wird bei der Synthese von Farbstoffen, Polymeren und anderen industriellen Chemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2H-1,3-Benzodioxol-5-yl)-N-Phenylmethaniminoxid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann die antimikrobielle Aktivität auf die Fähigkeit zurückzuführen sein, bakterielle Zellmembranen zu stören. Die genauen Pfade und molekularen Zielstrukturen sind noch Gegenstand der Forschung, aber es wird angenommen, dass sie oxidativen Stress und die Hemmung wichtiger Enzyme beinhalten.
Analyse Chemischer Reaktionen
1-(2H-1,3-Benzodioxol-5-yl)-N-phenylmethanimine oxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex oxides.
Reduction: Reduction reactions can convert the methanimine oxide back to the corresponding amine.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid.
Wissenschaftliche Forschungsanwendungen
1-(2H-1,3-Benzodioxol-5-yl)-N-phenylmethanimine oxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine oxide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
1-(2H-1,3-Benzodioxol-5-yl)-N-Phenylmethaniminoxid kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Diese Verbindung weist einen ähnlichen Benzodioxolring auf, unterscheidet sich jedoch in der daran gebundenen funktionellen Gruppe.
N-Phenylmethanimin: Dieser Verbindung fehlt der Benzodioxolring, was sie weniger komplex und möglicherweise weniger aktiv in bestimmten Reaktionen macht.
Eigenschaften
Molekularformel |
C14H11NO3 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C14H11NO3/c16-15(12-4-2-1-3-5-12)9-11-6-7-13-14(8-11)18-10-17-13/h1-9H,10H2 |
InChI-Schlüssel |
ZYMPIMWKBKPKIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=[N+](C3=CC=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


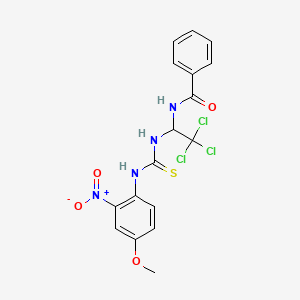
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
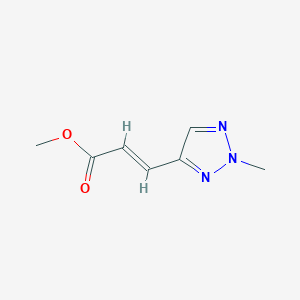
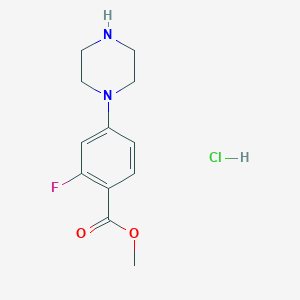
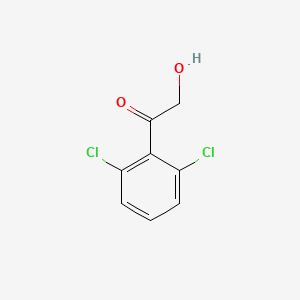
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
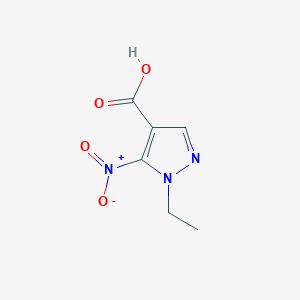
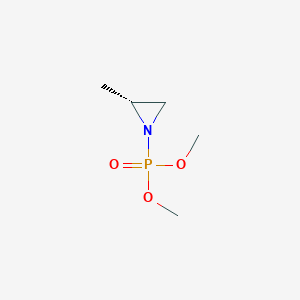
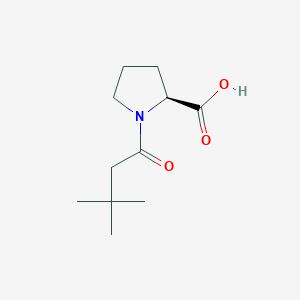
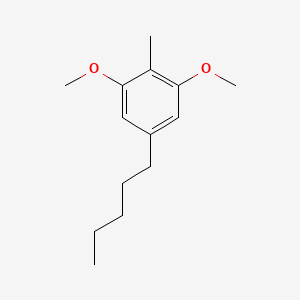

![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
